2-(Trichloromethyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol
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Overview
Description
2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound that belongs to the class of benzopyrano-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-formylcoumarin and the corresponding amidines.
Final Product: The reaction mixture is then purified to obtain the desired 2-(Trichloromethyl)-5H-benzopyrano[4,3-d]pyrimidin-5-ol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Research: It is used in biological assays to investigate its effects on various cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with molecular targets and pathways within cells. The compound may inhibit specific enzymes or receptors, leading to changes in cellular signaling and function . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted 1benzopyrano[4,3-d]pyrimidin-5-ones : These compounds share a similar core structure but differ in the substituents attached to the benzopyrano-pyrimidine ring .
- Pyrazolo[3,4-d]pyrimidine Derivatives : These compounds have a similar pyrimidine ring but differ in the attached pyrazole ring .
Uniqueness
2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
61466-17-9 |
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Molecular Formula |
C12H7Cl3N2O2 |
Molecular Weight |
317.6 g/mol |
IUPAC Name |
2-(trichloromethyl)-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C12H7Cl3N2O2/c13-12(14,15)11-16-5-7-9(17-11)6-3-1-2-4-8(6)19-10(7)18/h1-5,10,18H |
InChI Key |
PTJSQCHWVUOAFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC=C3C(O2)O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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